2-(2H-benzotriazol-2-yl)-4-methylphenyl (2E)-3-phenylprop-2-enoate
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-PHENYLACRYLATE is a complex organic compound known for its unique chemical structure and properties. This compound is often studied for its potential applications in various scientific fields, including chemistry, biology, and materials science. Its structure features a benzotriazole moiety, which is known for its stability and ability to absorb ultraviolet (UV) light, making it useful in UV protection applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-PHENYLACRYLATE typically involves multiple steps:
Formation of Benzotriazole Derivative: The initial step involves the preparation of the benzotriazole derivative. This can be achieved by reacting o-phenylenediamine with nitrous acid to form benzotriazole.
Aryl Substitution: The benzotriazole derivative is then subjected to aryl substitution reactions to introduce the 4-methylphenyl group.
Esterification: The final step involves esterification with 3-phenylacrylic acid to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzotriazole ring or the phenylacrylate moiety, resulting in different reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-PHENYLACRYLATE has several applications in scientific research:
Chemistry: It is used as a UV stabilizer in polymer chemistry to protect materials from UV degradation.
Biology: The compound’s ability to absorb UV light makes it useful in biological studies involving UV radiation.
Medicine: Research is ongoing into its potential use in photoprotection and as a component in sunscreen formulations.
Industry: It is employed in the production of UV-resistant coatings and materials.
Mechanism of Action
The primary mechanism by which 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-PHENYLACRYLATE exerts its effects is through the absorption of UV light. The benzotriazole moiety absorbs UV radiation, preventing it from reaching and damaging other molecules. This absorption process involves the excitation of electrons within the benzotriazole ring, which then dissipate the energy as heat, thereby protecting the material or biological system from UV-induced damage.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOL: Similar in structure but lacks the phenylacrylate moiety.
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL METHACRYLATE: Contains a methacrylate group instead of a phenylacrylate group.
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL ACRYLATE: Similar but with an acrylate group instead of a phenylacrylate group.
Uniqueness
The presence of the phenylacrylate moiety in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL 3-PHENYLACRYLATE provides unique properties, such as enhanced UV absorption and stability, making it particularly effective in applications requiring long-term UV protection.
Properties
Molecular Formula |
C22H17N3O2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
[2-(benzotriazol-2-yl)-4-methylphenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C22H17N3O2/c1-16-11-13-21(27-22(26)14-12-17-7-3-2-4-8-17)20(15-16)25-23-18-9-5-6-10-19(18)24-25/h2-15H,1H3/b14-12+ |
InChI Key |
IZGJIJJMGBGIQW-WYMLVPIESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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